molecular formula C8H12O B1172511 Bicyclo[2.2.1]hept-5-en-2-ylmethanol CAS No. 13360-81-1

Bicyclo[2.2.1]hept-5-en-2-ylmethanol

Cat. No.: B1172511
CAS No.: 13360-81-1
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-RNJXMRFFSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ylmethanol, also known as 5-norbornene-2-methanol, is an organic compound with the molecular formula C8H12O. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a hydroxymethyl group attached to the norbornene ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Safety and Hazards

The safety data sheet for a similar compound, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-ylmethanol can be synthesized through several methods. One common approach involves the hydrogenation of pinene to produce 5-norbornene-2-carboxaldehyde, which is then reduced to 5-norbornene-2-methanol using a rhodium catalyst . Another method involves the reduction of 5-norbornene-2-carboxaldehyde with sodium borohydride in methanol .

Industrial Production Methods

Industrial production of bicyclo[2.2.1]hept-5-ene-2-methanol typically involves large-scale hydrogenation and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the norbornene ring structure provides rigidity and stability, which can enhance the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-ylmethanol is unique due to its combination of a rigid bicyclic structure and a reactive hydroxymethyl group. This combination allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

13360-81-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1

InChI Key

LUMNWCHHXDUKFI-RNJXMRFFSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)CO

SMILES

C1C2CC(C1C=C2)CO

Canonical SMILES

C1C2CC(C1C=C2)CO

Origin of Product

United States

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